molecular formula C10H14N4O B13347045 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Cat. No.: B13347045
M. Wt: 206.24 g/mol
InChI Key: VFZKQPXMJCHVDX-UHFFFAOYSA-N
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Description

1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and potential as pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These intermediates are then trapped with various electrophiles to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide can be compared with other similar compounds, such as:

    1H-imidazo[1,2-b]pyrazole: Shares the same core structure but lacks the isobutyl and carboxamide groups.

    1H-imidazo[1,2-b]pyrazole-6-carboxamide: Lacks the isobutyl group but has the carboxamide group.

    1-isobutyl-1H-imidazo[1,2-b]pyrazole: Lacks the carboxamide group but has the isobutyl group.

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methylpropyl)imidazo[1,2-b]pyrazole-6-carboxamide

InChI

InChI=1S/C10H14N4O/c1-7(2)6-13-3-4-14-9(13)5-8(12-14)10(11)15/h3-5,7H,6H2,1-2H3,(H2,11,15)

InChI Key

VFZKQPXMJCHVDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)C(=O)N

Origin of Product

United States

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